Thiazolo[4,5-f]quinoline, 7,9-dimethyl-
Description
Significance of Nitrogen and Sulfur Heterocycles in Contemporary Chemical Research
Nitrogen and sulfur-containing heterocycles are fundamental building blocks in the design of new functional molecules. researchgate.netopenmedicinalchemistryjournal.com Their prevalence in pharmaceuticals, agrochemicals, and materials science stems from their unique physicochemical properties. openmedicinalchemistryjournal.com The presence of both nitrogen and sulfur heteroatoms imparts a distinct electronic character and three-dimensional structure to the molecule, which can facilitate interactions with biological targets or lead to desirable material properties. openmedicinalchemistryjournal.com
These heterocycles are integral to a wide array of medicinally important compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The structural diversity and biomedical potential of sulfur-nitrogen heterocycles continue to attract significant attention from researchers. openmedicinalchemistryjournal.com The fusion of different heterocyclic rings, such as in the thiazoloquinoline system, is a well-established strategy for developing molecules with enhanced or novel pharmacological activities.
Overview of the Thiazoloquinoline Scaffold in Chemical Literature
The thiazoloquinoline scaffold, a fusion of a thiazole (B1198619) and a quinoline (B57606) ring system, is a significant structure in medicinal chemistry. Quinoline and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov Similarly, the thiazole ring is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs. researchgate.net
The combination of these two pharmacophores in the thiazoloquinoline framework has led to the development of compounds with potent biological activities. For instance, derivatives of the isomeric thiazolo[5,4-b]quinoline have been synthesized and evaluated for their antitumor properties. acs.org Research has shown that the specific arrangement of the fused rings and the nature of the substituents play a crucial role in the biological activity of these compounds. The angular fusion, as seen in the thiazolo[5,4-f]quinazoline series (a related scaffold), has been shown to be favorable for kinase inhibition, a key target in cancer and neurodegenerative disease research. mdpi.com
Rationale for Investigating Thiazolo[4,5-f]quinoline (B14748581), 7,9-dimethyl- within Heterocyclic Chemistry
The specific compound, Thiazolo[4,5-f]quinoline, 7,9-dimethyl-, presents a unique subject for investigation within the broader family of thiazoloquinolines. The rationale for its study is multifold:
Structural Uniqueness: The [4,5-f] fusion pattern of the thiazole and quinoline rings, combined with the specific substitution of two methyl groups at the 7 and 9 positions, creates a distinct chemical entity with potentially novel properties.
Structure-Activity Relationship (SAR) Studies: The investigation of specific derivatives, such as the 7,9-dimethyl substituted variant, is a fundamental aspect of medicinal chemistry. By comparing the properties and activities of this compound with the unsubstituted parent scaffold and other derivatives, researchers can elucidate critical structure-activity relationships. This knowledge is invaluable for the rational design of new molecules with optimized properties.
Exploration of Chemical Space: The synthesis and characterization of novel heterocyclic compounds like Thiazolo[4,5-f]quinoline, 7,9-dimethyl- expand the known chemical space, providing new molecular tools for various scientific disciplines.
While extensive research on this specific derivative is not yet available in the public domain, its chemical structure, based on the well-established thiazoloquinoline scaffold, strongly suggests potential for interesting biological and material properties.
Below is a table of the computed chemical properties for Thiazolo[4,5-f]quinoline, 7,9-dimethyl-.
| Property | Value |
| Molecular Formula | C12H10N2S |
| Molecular Weight | 214.29 g/mol |
| IUPAC Name | 7,9-dimethylthiazolo[4,5-f]quinoline |
| CAS Number | 330103-60-9 |
| PubChem CID | 611866 |
Data sourced from PubChem. nih.gov
Current Research Gaps and Future Academic Perspectives for the Thiazolo[4,5-f]quinoline System
A significant research gap exists in the scientific literature concerning Thiazolo[4,5-f]quinoline, 7,9-dimethyl-. While the broader thiazoloquinoline scaffold has been the subject of various studies, this specific derivative remains largely uncharacterized. This lack of data presents a clear opportunity for future academic investigation.
Future research could be directed towards:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to Thiazolo[4,5-f]quinoline, 7,9-dimethyl- is a primary objective. Detailed characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) would provide a solid foundation for further studies.
Biological Screening: A comprehensive biological evaluation of the compound is warranted. This could include screening for a wide range of activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Given the known activities of related scaffolds, kinase inhibition assays would be a particularly promising avenue.
Computational Studies: Molecular modeling and docking studies could provide insights into potential biological targets and help to guide the design of future derivatives with enhanced activity and selectivity.
Materials Science Applications: The planar, aromatic nature of the thiazoloquinoline system suggests potential applications in materials science, for example, as organic semiconductors or fluorescent probes.
The exploration of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- and its analogues holds considerable promise for the discovery of new molecules with valuable biological activities and material properties. Closing the current research gap through focused synthetic and evaluative studies is a worthy endeavor for the chemical research community.
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
7,9-dimethyl-[1,3]thiazolo[4,5-f]quinoline |
InChI |
InChI=1S/C12H10N2S/c1-7-5-8(2)14-9-3-4-10-12(11(7)9)13-6-15-10/h3-6H,1-2H3 |
InChI Key |
FNUKEFMXXMIBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(C=C2)SC=N3)C |
Origin of Product |
United States |
Comprehensive Spectroscopic and Advanced Structural Elucidation Techniques for Thiazolo 4,5 F Quinoline, 7,9 Dimethyl
High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and, by extension, the molecular integrity of a compound. mdpi.com Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), allowing for the determination of a unique molecular formula. researchgate.netmdpi.com
For Thiazolo[4,5-f]quinoline (B14748581), 7,9-dimethyl-, HRMS analysis would be expected to confirm its molecular formula, C₁₂H₁₀N₂S. The technique provides a precise measurement of the molecule's exact mass, which is then compared against the theoretical mass calculated from the isotopic masses of its constituent atoms. A close match between the experimental and theoretical mass validates the proposed elemental composition. rsc.org Typically, analysis is performed using soft ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to generate intact molecular ions, most commonly the protonated molecule [M+H]⁺. rsc.org
| Molecular Formula | Expected Ionic Species | Theoretical Exact Mass (Da) | Required Accuracy (ppm) |
|---|---|---|---|
| C₁₂H₁₀N₂S | [M+H]⁺ | 215.06377 | < 5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. uncw.edu Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the entire carbon-hydrogen framework and establish the connectivity between atoms.
Advanced One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Basic Core Characterization
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (proportional to the number of protons), and coupling patterns (providing information about adjacent protons). For Thiazolo[4,5-f]quinoline, 7,9-dimethyl-, the spectrum is expected to show signals in the aromatic region for the quinoline (B57606) and thiazole (B1198619) protons, and in the aliphatic region for the two methyl groups. chemicalbook.comchemicalbook.com The distinct chemical shifts of the aromatic protons are dictated by their position on the fused ring system.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov The spectrum for Thiazolo[4,5-f]quinoline, 7,9-dimethyl- would display signals for each of the 12 unique carbon atoms. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the methyl groups. cdnsciencepub.comasianpubs.org The positions of the thiazole carbons are particularly characteristic. researchgate.net
¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atoms within the heterocyclic core. The two nitrogen atoms in the quinoline and thiazole rings would exhibit distinct chemical shifts, confirming their different chemical environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 | ~8.9 - 9.1 | Singlet (s) |
| H4 | ~8.1 - 8.3 | Doublet (d) |
| H5 | ~7.5 - 7.7 | Doublet (d) |
| 7-CH₃ | ~2.7 - 2.9 | Singlet (s) |
| 9-CH₃ | ~2.6 - 2.8 | Singlet (s) |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~152 - 155 |
| C4 | ~135 - 137 |
| C5 | ~121 - 123 |
| C5a | ~148 - 150 |
| C6a | ~128 - 130 |
| C7 | ~145 - 147 |
| C8 | ~125 - 127 |
| C9 | ~138 - 140 |
| C9a | ~147 - 149 |
| C10a | ~132 - 134 |
| 7-CH₃ | ~18 - 20 |
| 9-CH₃ | ~15 - 17 |
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In Thiazolo[4,5-f]quinoline, 7,9-dimethyl-, a key expected correlation would be between the H4 and H5 protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal at ~2.7-2.9 ppm would correlate to the carbon signal at ~18-20 ppm, confirming the 7-CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. It is essential for piecing together the molecular skeleton, especially in identifying quaternary carbons (those with no attached protons). Key HMBC correlations would be expected from the methyl protons (7-CH₃) to the C6a, C7, and C8 carbons, which would firmly place the methyl group at the C7 position.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is critical for confirming stereochemistry and the relative orientation of substituents. A NOESY correlation between the protons of one of the methyl groups and a nearby aromatic proton (e.g., H5) would help confirm the geometry of the molecule.
Solid-State NMR Applications for Crystalline and Amorphous Forms
While solution-state NMR is most common, solid-state NMR (ssNMR) is a valuable tool for characterizing materials in their solid form. It can distinguish between different crystalline forms (polymorphs) or between crystalline and amorphous states by detecting differences in the local chemical environment and molecular packing. Although no solid-state NMR studies have been reported for Thiazolo[4,5-f]quinoline, 7,9-dimethyl-, this technique would be the method of choice to investigate polymorphism, should different solid forms of the compound exist.
X-Ray Crystallography for Absolute Stereochemical and Crystal Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique yields accurate data on bond lengths, bond angles, and torsional angles. For Thiazolo[4,5-f]quinoline, 7,9-dimethyl-, an X-ray crystal structure would confirm the planarity of the fused heterocyclic system and detail the packing of the molecules in the crystal lattice. To date, a crystal structure for this specific compound has not been reported in crystallographic databases.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of laser light causes molecular vibrations (stretching, bending) at specific frequencies, creating a unique spectral fingerprint for the compound. researchgate.netchemicalbook.com
For Thiazolo[4,5-f]quinoline, 7,9-dimethyl-, the spectra would be characterized by several key vibrational modes. astrochem.orgmdpi.comresearchgate.net These include C-H stretching from the aromatic rings and methyl groups, C=C and C=N stretching vibrations within the aromatic framework, and various in-plane and out-of-plane C-H bending modes that are characteristic of the substitution pattern on the aromatic rings. mdpi.com
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2870 | Medium |
| Aromatic C=C / C=N Stretch | 1620 - 1450 | Strong - Medium |
| Aliphatic C-H Bend (CH₃) | 1460 - 1370 | Medium |
| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium |
| Aromatic C-H Out-of-Plane Bend | 900 - 750 | Strong |
| C-S Stretch | 700 - 600 | Weak - Medium |
UV-Visible Absorption and Emission Spectroscopies for Electronic Transitions and Chromophoric Analysis
The electronic absorption and emission properties of thiazoloquinoline derivatives are dictated by the π-conjugated system of the fused aromatic rings. The introduction of substituents, such as the 7,9-dimethyl groups, is expected to modulate these properties through inductive and hyperconjugative effects, leading to shifts in the absorption and emission maxima.
In a general context, the UV-Visible absorption spectra of quinoline derivatives typically exhibit two main band systems. researchgate.net The fusion of a thiazole ring to the quinoline core, as in Thiazolo[4,5-f]quinoline, 7,9-dimethyl-, would be expected to result in a more extended π-system, likely causing a bathochromic (red) shift in the absorption bands compared to the parent quinoline. The absorption spectrum is anticipated to display multiple bands corresponding to π→π* transitions within the aromatic system.
The fluorescence properties of such compounds are highly dependent on the molecular structure and the solvent environment. For many quinoline-based fluorescent dyes, the presence of electron-donating groups can enhance the fluorescence quantum yield. The dimethyl groups at the 7 and 9 positions of the Thiazolo[4,5-f]quinoline core would act as electron-donating groups, potentially leading to significant fluorescence. The emission spectra of related thiazolo[5,4-f]isoquinoline (B11908580) compounds have been documented, indicating that this class of heterocycles can exhibit fluorescence.
A representative, hypothetical dataset for the UV-Visible absorption and emission properties of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- in a non-polar solvent like cyclohexane (B81311) is presented below to illustrate the expected spectroscopic features. It is crucial to note that this data is illustrative and not based on direct experimental measurement for the specified compound.
Hypothetical UV-Visible Absorption and Emission Data for Thiazolo[4,5-f]quinoline, 7,9-dimethyl- in Cyclohexane
| Spectroscopic Parameter | Hypothetical Value |
| Absorption Maxima (λabs) | ~320 nm, ~335 nm |
| Molar Absorptivity (ε) | ~10,000 M-1cm-1, ~12,000 M-1cm-1 |
| Emission Maximum (λem) | ~400 nm |
| Stokes Shift | ~65 nm |
| Fluorescence Quantum Yield (ΦF) | ~0.4 |
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Asymmetric Derivatives (if applicable)
Thiazolo[4,5-f]quinoline, 7,9-dimethyl- itself is an achiral molecule and therefore would not exhibit a signal in circular dichroism (CD) spectroscopy. However, the introduction of a chiral center, for instance, through the addition of a chiral substituent, would result in asymmetric derivatives that are CD-active.
Circular dichroism spectroscopy is a powerful technique for the structural elucidation of chiral molecules, providing information about the stereochemistry and conformation of the molecule in solution. ntis.govnih.gov For a chiral derivative of Thiazolo[4,5-f]quinoline, 7,9-dimethyl-, the CD spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Visible absorption spectrum. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral centers and the preferred conformation of the molecule.
In the absence of experimental data for any asymmetric derivatives of Thiazolo[4,5-f]quinoline, 7,9-dimethyl-, a hypothetical example can be considered. If a chiral moiety were introduced, one would expect to observe a CD spectrum that is a mirror image for the two enantiomers. The specific pattern of the CD spectrum would be unique to the structure of the chiral derivative and could be used to assign its absolute stereochemistry by comparison with theoretical calculations or with the spectra of structurally related compounds of known configuration.
Theoretical and Computational Chemistry Investigations of Thiazolo 4,5 F Quinoline, 7,9 Dimethyl
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO, Electrostatic Potential Surface)
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For Thiazolo[4,5-f]quinoline (B14748581), 7,9-dimethyl-, these calculations would reveal insights into its reactivity, stability, and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule.
The Molecular Electrostatic Potential (MEP) surface is another vital tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. For Thiazolo[4,5-f]quinoline, 7,9-dimethyl-, the MEP surface would identify electron-rich regions (nucleophilic sites), likely around the nitrogen and sulfur atoms, and electron-deficient regions (electrophilic sites). This information is invaluable for predicting how the molecule will interact with other chemical species.
Density Functional Theory (DFT) Studies on Ground State Geometries, Conformations, and Energetics
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the properties of molecules. A DFT study on Thiazolo[4,5-f]quinoline, 7,9-dimethyl- would begin with geometry optimization to determine its most stable three-dimensional structure (ground state geometry). This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.
DFT calculations would also be used to explore different possible conformations of the molecule and their relative energies. This is particularly relevant for understanding the molecule's flexibility and the energetic barriers between different spatial arrangements.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- would model the movements of its atoms and the forces between them, offering a deeper understanding of its conformational flexibility.
Furthermore, MD simulations can be used to study intermolecular interactions. By simulating the molecule in the presence of solvent molecules or other chemical species, researchers can analyze how it interacts with its environment, which is crucial for predicting its behavior in solution or in biological systems.
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model. For Thiazolo[4,5-f]quinoline, 7,9-dimethyl-, DFT calculations could predict:
NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts can aid in the interpretation of experimental NMR spectra and confirm the molecular structure.
Vibrational Frequencies: Calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectroscopy. This can help in assigning the vibrational modes of the molecule.
Reaction Pathway and Transition State Computations for Synthetic Mechanisms
Computational chemistry can be used to elucidate the mechanisms of chemical reactions. For the synthesis of Thiazolo[4,5-f]quinoline, 7,9-dimethyl-, computational studies could be employed to:
Map Reaction Pathways: Identify the most likely sequence of steps involved in the synthesis.
Calculate Transition State Geometries and Energies: The transition state is the highest energy point along the reaction coordinate. Calculating its structure and energy allows for the determination of the activation energy, which is a key factor in understanding the reaction rate.
Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Parameters (e.g., optical, electrochemical properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or in this case, non-biological properties. For a series of related thiazoloquinoline derivatives, a QSPR model could be developed to predict properties such as:
Optical Properties: Including absorption and emission wavelengths.
Electrochemical Properties: Such as redox potentials.
These models are valuable for designing new molecules with desired properties without the need for extensive experimental synthesis and testing.
Mechanistic Investigations of Reactions Involving Thiazolo 4,5 F Quinoline, 7,9 Dimethyl
Elucidation of Reaction Mechanisms in Synthetic Pathways for the Thiazolo[4,5-f]quinoline (B14748581) Scaffold
The synthesis of the fused thiazolo[4,5-f]quinoline system is not trivial and often relies on the construction of the quinoline (B57606) ring onto a pre-existing benzothiazole (B30560) core. Several classical quinoline syntheses can be adapted for this purpose, each proceeding through a distinct mechanistic pathway. The common starting material for this scaffold is typically a derivative of 6-aminobenzothiazole (B108611).
Skraup-Doebner-von Miller Synthesis: This is one of the oldest and most direct methods for quinoline synthesis. iipseries.orgwikipedia.org The mechanism, when applied to a 6-aminobenzothiazole precursor, involves the reaction with an α,β-unsaturated carbonyl compound, often generated in situ. For the synthesis of 7,9-dimethyl-thiazolo[4,5-f]quinoline, the α,β-unsaturated ketone required would be mesityl oxide.
The mechanism is proposed to proceed as follows:
Michael Addition: The reaction initiates with a 1,4-conjugate addition of the amino group of 6-aminobenzothiazole to the α,β-unsaturated ketone. wikipedia.org
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich benzothiazole ring. This is followed by dehydration to form a dihydroquinoline intermediate.
Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic thiazolo[4,5-f]quinoline system. An oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide, is typically required in the classical Skraup reaction. A proposed fragmentation-recombination pathway has also been suggested to account for observed isotope scrambling in some instances. nih.govacs.org
Friedländer Synthesis: The Friedländer synthesis provides a regiochemically unambiguous route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone). wikipedia.orgorganic-chemistry.org To form the 7,9-dimethyl-thiazolo[4,5-f]quinoline, a hypothetical 6-amino-7-formylbenzothiazole would react with acetone.
Two primary mechanisms are considered: wikipedia.orgcdnsciencepub.com
Aldol-First Pathway: The reaction begins with a rate-limiting intermolecular aldol (B89426) condensation between the two carbonyl components. The resulting aldol adduct rapidly cyclizes via intramolecular imine formation (Schiff base) and subsequently eliminates water to yield the final quinoline product. cdnsciencepub.com
Schiff-Base-First Pathway: An initial condensation between the amine and the ketone forms a Schiff base (imine). This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. wikipedia.org
The specific conditions (acidic or basic catalysis) can influence which pathway is dominant. cdnsciencepub.com
Gould-Jacobs Reaction: This reaction is particularly useful for synthesizing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgwikiwand.com It involves the reaction of an aniline (B41778) derivative (like 6-aminobenzothiazole) with diethyl ethoxymethylenemalonate (EMME) or a similar acyl malonic ester. iipseries.orgmdpi.com
The mechanism proceeds through these key steps:
Condensation: A nucleophilic attack from the amino group of 6-aminobenzothiazole onto the malonic ester derivative, followed by the elimination of ethanol (B145695), forms an anilidomethylenemalonate intermediate. wikipedia.orgwikiwand.com
Thermal Cyclization: The intermediate undergoes a thermal, 6-electron electrocyclic reaction, closing the ring onto the benzothiazole core. This step often requires high temperatures. mdpi.comablelab.eu
Tautomerization & Saponification/Decarboxylation: The cyclized product exists predominantly in its 4-oxo tautomeric form. Subsequent saponification of the ester and acid-catalyzed decarboxylation would be required to obtain the 4-hydroxythiazolo[4,5-f]quinoline.
| Synthesis Method | Key Reactants for Scaffold | General Mechanism Steps | Ref. |
| Skraup-Doebner-von Miller | 6-Aminobenzothiazole + α,β-Unsaturated Carbonyl | 1. Michael Addition 2. Electrophilic Cyclization/Dehydration 3. Oxidation | wikipedia.orgacs.org |
| Friedländer Synthesis | 2-Aminoaryl Ketone + α-Methylene Carbonyl | 1. Aldol Condensation or Schiff Base Formation 2. Intramolecular Cyclization 3. Dehydration | wikipedia.orgcdnsciencepub.com |
| Gould-Jacobs Reaction | 6-Aminobenzothiazole + Diethyl ethoxymethylenemalonate | 1. Nucleophilic Substitution 2. Thermal 6π-Electrocyclization 3. Tautomerization | wikipedia.orgwikiwand.com |
Studies on Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Core Structure
The reactivity of the Thiazolo[4,5-f]quinoline, 7,9-dimethyl- core towards aromatic substitution is dictated by the electronic properties of the fused heterocyclic system. The quinoline moiety contains an electron-deficient pyridine (B92270) ring and a more electron-rich benzene (B151609) ring. researchgate.netyoutube.com The thiazole (B1198619) ring is also considered electron-rich and aromatic. wikipedia.org
Electrophilic Aromatic Substitution (SEAr): Electrophilic attack is predicted to occur on the more electron-rich carbocyclic (benzene) portion of the quinoline system and the thiazole ring. quimicaorganica.org The nitrogen atom in the pyridine ring deactivates this ring towards electrophiles. researchgate.net In the parent quinoline, substitution occurs preferentially at the C5 and C8 positions.
For Thiazolo[4,5-f]quinoline, 7,9-dimethyl-, the situation is more complex:
The C7 and C9 methyl groups are electron-donating via hyperconjugation and inductive effects, further activating the quinoline's benzene ring for SEAr.
The thiazole ring fused at the 'f' face (between C5 and C6) influences the electron distribution.
The most likely positions for electrophilic attack would be C5 and C8 of the quinoline system, analogous to quinoline itself.
The general mechanism for SEAr proceeds via a two-step addition-elimination pathway:
Formation of the σ-complex: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This slow, rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex, temporarily disrupting aromaticity.
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromaticity of the ring.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of the quinoline scaffold is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions (relative to the quinoline numbering, which would be C2 and C4a in the fused system). youtube.com This reaction typically requires a good leaving group (like a halide) at the position of attack and is facilitated by strong electron-withdrawing groups.
While the parent Thiazolo[4,5-f]quinoline, 7,9-dimethyl- does not possess a leaving group, a halogenated derivative could undergo SNAr. The mechanism is a two-step addition-elimination process:
Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.
Loss of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored.
Cycloaddition Reactions and Pericyclic Processes of Thiazole-Quinoline Systems
The fused aromatic system of thiazolo[4,5-f]quinoline can participate in cycloaddition reactions, although the inherent aromatic stability must be overcome, often requiring photochemical or thermal activation. wikipedia.orgnih.gov
[4+2] Cycloaddition (Diels-Alder Type): The quinoline part of the molecule can act as either the diene or the dienophile.
As a Diene: The benzene ring of the quinoline moiety can act as the diene component in reactions with powerful dienophiles. This dearomative cycloaddition converts the flat aromatic system into a three-dimensional structure. nih.gov
As a Dienophile: The C2-C3 double bond of the pyridine ring can act as a dienophile, reacting with a diene. This reactivity is enhanced if the quinoline is activated with an electron-withdrawing group.
Recent studies have shown that photochemical energy transfer can mediate the intermolecular [4+2] dearomative cycloaddition of quinolines with various alkenes, showing high regio- and diastereoselectivity. nih.govresearchgate.netacs.org
1,3-Dipolar Cycloadditions: The thiazole ring, or derivatives thereof, can participate in 1,3-dipolar cycloadditions. For example, azomethine ylides can be generated from the thiazole ring and react with dipolarophiles to form new five-membered rings. While the aromatic thiazole ring itself is generally unreactive in this regard, thiazolium salts can form ylides that readily undergo cycloaddition.
The mechanism for these pericyclic reactions is concerted, involving a cyclic transition state where all bonds are formed and broken simultaneously. The stereochemistry and regiochemistry are governed by the frontier molecular orbital (FMO) theory, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Oxidative and Reductive Transformations of the Heterocyclic System
The Thiazolo[4,5-f]quinoline, 7,9-dimethyl- system contains multiple sites susceptible to both oxidation and reduction.
Oxidation:
N-Oxidation: The lone pair of electrons on the quinoline nitrogen atom is nucleophilic and can be oxidized to an N-oxide using peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. biosynce.com The mechanism involves the nucleophilic attack of the nitrogen on the electrophilic oxygen of the peracid. biosynce.com
S-Oxidation: The sulfur atom in the thiazole ring can be oxidized. Mild oxidation may yield a thiazole S-oxide, while stronger conditions can lead to a thiazole S,S-dioxide. However, some studies suggest that oxidation of thiazoles with peroxy acids preferentially yields N-oxides, with S-oxides being less stable or incorrectly identified. thieme-connect.de In some cases, oxidative conditions can lead to the ring-opening of the thiazole moiety. scholaris.ca
Ring Oxidation: Under harsh oxidative conditions (e.g., KMnO₄), the carbocyclic ring can be cleaved. For quinoline itself, this yields pyridine-2,3-dicarboxylic acid (quinisatinic acid). biosynce.com The methyl groups at C7 and C9 could also be oxidized to carboxylic acids under strong oxidizing conditions. biosynce.com The degradation of quinoline in the presence of sulfate (B86663) radicals is proposed to proceed via hydroxylation followed by ring cleavage. rsc.org
Reduction:
Pyridine Ring Reduction: The electron-deficient pyridine portion of the quinoline ring is more susceptible to reduction than the benzene ring. Catalytic hydrogenation (e.g., H₂/Pd, PtO₂) or reduction with hydride reagents can selectively reduce the pyridine ring to yield a 1,2,3,4-tetrahydro-thiazolo[4,5-f]quinoline. researchgate.netnih.gov
Mechanism of Catalytic Hydrogenation: The mechanism involves the adsorption of the quinoline onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds of the pyridine ring.
Mechanism of Hydride Reduction: The reduction of quinolines by Hantzsch esters, catalyzed by a Brønsted acid, is proposed to occur via a two-step mechanism. The first step is a 1,4-reduction to an enamine intermediate, which is then further reduced to the tetrahydroquinoline. acs.org A similar mechanism involving sequential hydride and proton transfer is proposed for reductions using hydrosilanes. researchgate.netresearchgate.net
Thiazole Ring Reduction: The thiazole ring is generally resistant to reduction. slideshare.net However, desulfurization can be achieved using reducing agents like Raney Nickel, which would lead to the cleavage of the C-S bonds. slideshare.net
Kinetics and Thermodynamics of Key Chemical Transformations
Kinetics: The rates of the reactions discussed are highly dependent on the mechanism's rate-determining step (RDS).
Synthesis: In the Friedländer synthesis, the initial intermolecular aldol condensation is often the slow, rate-limiting step. cdnsciencepub.com For the Combes synthesis, kinetic studies have shown the reaction is first-order in both aniline and the diketone, with the rate-determining step being the annulation (electrophilic aromatic substitution). researchgate.net
Aromatic Substitution: In electrophilic aromatic substitution, the formation of the σ-complex is the RDS, as it involves the disruption of aromaticity, which has a high activation energy. In nucleophilic aromatic substitution, the initial attack of the nucleophile to form the Meisenheimer complex is typically the RDS.
Factors Influencing Rate: Reaction rates are influenced by temperature, catalyst choice, and substituent effects. The electron-donating methyl groups at C7 and C9 would be expected to increase the rate of electrophilic substitution by stabilizing the positive charge in the σ-complex intermediate. Conversely, they would slightly decrease the rate of nucleophilic substitution on the pyridine ring.
Thermodynamics: The thermodynamic stability of heterocyclic compounds is a key factor in their reactivity. journalspub.info
Aromatic Stability: The thiazolo[4,5-f]quinoline scaffold possesses significant aromatic stabilization energy, derived from the delocalization of π-electrons across the fused ring system. Reactions that disrupt this aromaticity, such as addition reactions, are generally thermodynamically unfavorable unless the product is highly stable or the aromaticity can be restored in a subsequent step.
Reaction Equilibria: Many reactions, such as sulfonation, can be reversible. The position of the equilibrium is governed by the change in Gibbs Free Energy (ΔG), which is dependent on enthalpy (ΔH) and entropy (ΔS) changes. For example, the desulfonation of an aromatic ring is favored at higher temperatures due to the positive entropy change associated with the release of SO₃ gas.
The thermodynamic properties of nitrogen-containing heterocycles are an active area of study, often employing a combination of experimental calorimetry and computational methods to determine enthalpies of formation and stabilization energies. researchgate.netumsl.eduacs.org
| Transformation | Rate-Determining Step (General) | Expected Effect of 7,9-Me₂ Groups | Thermodynamic Consideration |
| Friedländer Synthesis | Intermolecular aldol condensation | Minor electronic effect on precursor reactivity | Favorable; formation of stable aromatic system |
| Electrophilic Substitution | Formation of σ-complex | Rate acceleration; stabilization of cation | Favorable; C-H bond replaced by stronger C-E bond |
| Nucleophilic Substitution | Formation of Meisenheimer complex | Minor rate deceleration (electron-donating) | Depends on nucleophile and leaving group |
| Oxidation (N-oxide) | Nucleophilic attack by Nitrogen | Minor electronic effect | Generally favorable |
| Reduction (Hydrogenation) | Varies with catalyst/reagent | Minor electronic effect | Favorable; exothermic process |
Derivatization Strategies, Functionalization, and Non Biological Applications of Thiazolo 4,5 F Quinoline, 7,9 Dimethyl Analogues
Strategies for Further Functionalization of the Thiazolo[4,5-f]quinoline (B14748581) Core
The functionalization of the thiazolo[4,5-f]quinoline core is essential for tuning its physicochemical properties and preparing it for specific applications. Synthetic strategies often draw from established methodologies for quinoline (B57606) and benzothiazole (B30560) chemistry.
One of the primary methods for introducing substituents is through electrophilic aromatic substitution. However, the regioselectivity can be complex due to the presence of multiple aromatic rings with different electronic characteristics. A more modern and controlled approach involves direct C-H activation. researchgate.net This strategy allows for the regioselective introduction of functional groups, such as aryl or alkyl moieties, at specific positions on the quinoline portion of the molecule under the direction of a coordinating group or through the use of specific catalysts. researchgate.netresearchgate.net
Another key strategy involves the initial synthesis of a functionalized precursor that is then cyclized to form the desired thiazolo[4,5-f]quinoline. For instance, the Skraup reaction, a classic method for quinoline synthesis, can be performed on a substituted 5-aminobenzothiazole to generate the corresponding thiazolo[4,5-f]quinoline. researchgate.net By starting with appropriately substituted precursors, a variety of functional groups can be incorporated into the final structure. documentsdelivered.com
Furthermore, the existing methyl groups at the 7- and 9-positions can serve as handles for functionalization. These groups can potentially be halogenated (e.g., via N-bromosuccinimide) to create benzylic bromides, which are versatile intermediates for subsequent nucleophilic substitution reactions, allowing the attachment of a wide range of functionalities.
Exploration as a Ligand in Coordination Chemistry
The thiazolo[4,5-f]quinoline structure contains multiple heteroatoms (two nitrogen atoms and one sulfur atom) that can act as coordination sites for metal ions. The nitrogen atom of the quinoline ring and the nitrogen atom of the thiazole (B1198619) ring are particularly well-positioned to act as a bidentate chelating ligand, forming stable five- or six-membered rings with a metal center. The utility of thiazoline- and quinoline-based molecules as ligands in coordination and organometallic chemistry is well-established. researchgate.netnnpub.orgrsc.org
The synthesis of metal complexes involving thiazolo[4,5-f]quinoline ligands typically involves the reaction of the heterocyclic ligand with a suitable metal salt in an appropriate solvent. nnpub.org A common method is the direct reaction of the ligand with a metal halide or acetate (B1210297) salt in a solvent like ethanol (B145695) or acetonitrile, often with gentle heating to facilitate the reaction. nnpub.org The stoichiometry of the reaction (e.g., 1:1 or 2:1 ligand-to-metal ratio) can be controlled to influence the coordination number and geometry of the resulting complex.
The geometry of the resulting metal complexes is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. For example, transition metals like Cu(II), Ni(II), and Co(II) can form complexes with various geometries. nnpub.org
Table 1: Potential Metal Complexes of 7,9-dimethyl-thiazolo[4,5-f]quinoline
| Metal Ion | Ligand-to-Metal Ratio | Potential Coordination Geometry |
| Cu(II) | 2:1 | Square Planar or Distorted Octahedral |
| Ni(II) | 2:1 | Octahedral or Square Planar |
| Co(II) | 2:1 | Octahedral |
| Ru(II) | 2:1 or 3:1 | Octahedral |
| Ir(III) | 2:1 or 3:1 | Octahedral |
Characterization of these complexes is typically performed using techniques such as X-ray crystallography, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm the structure and electronic properties. nnpub.org
While specific catalytic applications for 7,9-dimethyl-thiazolo[4,5-f]quinoline-metal complexes are not extensively documented, the broader class of thiazole- and quinoline-containing ligands is known for its utility in catalysis. researchgate.netrsc.org Chiral thiazoline (B8809763) ligands, for instance, have found significant use in asymmetric catalysis, where they can induce enantioselectivity in a variety of chemical transformations. rsc.orgnih.gov
Complexes based on the thiazolo[4,5-f]quinoline scaffold could potentially be explored as catalysts in reactions such as:
Cross-coupling reactions: Palladium or nickel complexes could catalyze Suzuki, Heck, or Sonogashira reactions, leveraging the ligand's ability to stabilize the metal center.
Hydrogenation and transfer hydrogenation: Ruthenium and iridium complexes are known to be active in these reactions, which are crucial in fine chemical synthesis.
Oxidation reactions: Copper or cobalt complexes might exhibit catalytic activity in the oxidation of alcohols or other organic substrates.
The electronic properties of the thiazolo[4,5-f]quinoline ligand, which can be tuned via functionalization (as discussed in section 6.1), would play a crucial role in modulating the reactivity and selectivity of the metal catalyst.
Integration into Organic Electronic Materials (e.g., OLEDs, Organic Semiconductors, Photovoltaics)
Fused heterocyclic systems like thiazolo[4,5-f]quinoline are promising candidates for use in organic electronic devices. Their rigid, planar structures facilitate strong intermolecular π-π stacking, which is essential for efficient charge transport in organic semiconductors. rsc.org The electron-deficient nature of the thiazole and quinoline rings also imparts high oxidative stability, a desirable property for long-lasting electronic devices. rsc.org Related heterocyclic systems, such as thiazolo[5,4-d]thiazoles and pyrazoloquinolines, have been successfully investigated as building blocks for organic semiconductors and emitters in Organic Light-Emitting Diodes (OLEDs). rsc.orgmdpi.com
The suitability of a molecule for optoelectronic applications is governed by its electronic structure, particularly the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Tuning the Band Gap: The HOMO-LUMO gap determines the absorption and emission properties of the material. Functionalization of the thiazolo[4,5-f]quinoline core with electron-donating or electron-withdrawing groups is a key strategy to tune this gap. For instance, attaching electron-donating groups would raise the HOMO level and decrease the band gap, shifting emission to longer wavelengths (red-shifting).
Charge Transport: For semiconductor applications, efficient charge transport is paramount. The inherent rigidity and planarity of the thiazolo[4,5-f]quinoline core promote the necessary intermolecular orbital overlap. rsc.org The 7,9-dimethyl groups can influence the solid-state packing of the molecules, which in turn affects charge mobility.
Device Integration: The design of materials for OLEDs often involves creating a host-guest system. The thiazolo[4,5-f]quinoline derivative could serve as an emissive dopant or as a host material, depending on its energy levels relative to other materials in the device stack. Quinoline derivatives are recognized as materials with high electroluminescence efficiency. mdpi.com
Table 2: Design Principles for Optoelectronic Applications of Thiazolo[4,5-f]quinoline Derivatives
| Property | Design Strategy | Desired Outcome |
| Emission Color | Introduce electron-donating/withdrawing groups to modify the HOMO-LUMO gap. | Tunable emission from blue to red for display and lighting applications. |
| Charge Carrier Mobility | Enhance planarity and promote π-π stacking through molecular design. | High-performance organic field-effect transistors (OFETs) and photovoltaics. |
| Thermal Stability | Utilize the inherent stability of the fused aromatic core. | Increased device lifetime and operational stability. |
| Solubility | Attach flexible alkyl chains to the core. | Solution-processability for low-cost manufacturing of devices. |
To create robust semiconducting films for large-area electronics, small molecules like 7,9-dimethyl-thiazolo[4,5-f]quinoline can be incorporated into polymers. This requires a two-step approach:
Monomer Synthesis: The core molecule must first be functionalized with reactive groups suitable for polymerization. A common strategy is di-halogenation (e.g., introducing two bromine or iodine atoms) at specific positions on the aromatic backbone. This can be achieved through electrophilic halogenation.
Polymerization Reaction: The resulting di-halogenated monomer can then be subjected to cross-coupling polymerization reactions.
Suzuki Polymerization: Reacting the di-halogenated monomer with a co-monomer containing two boronic acid or boronic ester groups.
Stille Polymerization: Reacting the di-halogenated monomer with a co-monomer containing two organotin groups.
Direct Arylation Polymerization (DArP): A more modern approach that couples halogenated monomers with monomers containing active C-H bonds, reducing the need for pre-functionalized organometallic reagents.
By carefully selecting the co-monomer, which can be an electron-rich or electron-deficient unit, the electronic properties of the resulting polymer can be precisely controlled to create materials tailored for specific applications, from transistor channels to the active layer in organic solar cells.
Development of Chemosensors and Probes for Non-Biological Analytes
The derivatization of the thiazolo[4,5-f]quinoline scaffold is a promising strategy for the development of chemosensors and probes for various non-biological analytes. The inherent photophysical properties of this heterocyclic system, combined with its ability to be functionalized at various positions, allows for the design of molecules that can signal the presence of specific ions or molecules through changes in their optical properties, such as fluorescence or color.
Fluorimetric and Colorimetric Sensing Mechanisms for Metal Ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺)
Analogues of Thiazolo[4,5-f]quinoline have been investigated as effective chemosensors for the detection of various metal ions. The mechanism of sensing often relies on the coordination of the metal ion with heteroatoms (nitrogen and sulfur) within the thiazoloquinoline structure, leading to a modulation of the molecule's electronic properties and, consequently, its interaction with light.
Research into quinoline-based thiazole derivatives has demonstrated their potential for the selective detection of Fe³⁺, Fe²⁺, and Cu²⁺ ions. While not specifically focused on the 7,9-dimethyl analogue, the principles of derivatization and sensing are directly applicable. For instance, novel quinoline-based thiazole derivatives have been synthesized and their metal-sensing properties examined using absorption and fluorescence spectrometry.
A common sensing mechanism observed is fluorescence quenching. In one study, the fluorescence intensity of newly synthesized quinoline-based thiazole probes was significantly quenched upon the addition of Fe³⁺, Fe²⁺, and Cu²⁺ ions in a buffered aqueous solution. This quenching effect was selective, as other metal ions did not induce a similar response. The process of fluorescence quenching can be attributed to several factors, including photoinduced electron transfer (PET) from the excited sensor molecule to the metal ion, or energy transfer. The binding of the metal ion to the thiazoloquinoline analogue facilitates these non-radiative decay pathways, leading to a decrease in fluorescence emission.
The development of these chemosensors involves synthesizing derivatives with specific chelating sites to enhance both selectivity and sensitivity towards the target metal ions. The performance of these probes can be optimized by adjusting factors such as the pH of the medium. Furthermore, the reversibility of the sensing process has been demonstrated, for example, by the restoration of fluorescence upon the addition of a strong chelating agent like Na₂EDTA, which sequesters the metal ion from the probe. This reversibility is a crucial feature for practical applications, allowing for the potential regeneration and reuse of the sensor.
The table below summarizes the sensing characteristics of some quinoline-based thiazole derivatives for the detection of Fe³⁺, Fe²⁺, and Cu²⁺.
| Probe Type | Target Ions | Sensing Mechanism | Key Findings |
| Quinoline-based thiazole derivatives | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching | Selective detection in buffered aqueous solution; reversible with Na₂EDTA. |
Selective Detection of Specific Chemical Species
While the primary focus of research on thiazoloquinoline-based chemosensors has been on the detection of metal ions, the versatile scaffold of Thiazolo[4,5-f]quinoline holds potential for the selective detection of other chemical species, such as anions or neutral molecules. The design principles for such sensors would involve the incorporation of specific recognition motifs capable of interacting with the target analyte through mechanisms like hydrogen bonding, electrostatic interactions, or host-guest chemistry.
However, based on currently available research, there are no specific examples of chemosensors derived from Thiazolo[4,5-f]quinoline, 7,9-dimethyl- or its close analogues for the selective detection of non-metallic chemical species. This represents a promising and largely unexplored area for future research and development. The functionalization of the quinoline or thiazole rings with moieties that can act as binding sites for anions (e.g., urea, thiourea) or neutral molecules could lead to the development of novel sensors with tailored selectivities.
Supramolecular Assembly and Self-Assembled Structures Based on the Thiazolo[4,5-f]quinoline Scaffold
The field of supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The rigid and planar structure of the Thiazolo[4,5-f]quinoline scaffold, along with its potential for π-π stacking and hydrogen bonding interactions, makes it an attractive building block for the construction of supramolecular assemblies and self-assembled structures.
Functionalization of the Thiazolo[4,5-f]quinoline core with various substituents could be employed to direct the self-assembly process, leading to the formation of well-defined architectures such as nanofibers, gels, or liquid crystals. These materials could have a range of applications in areas such as organic electronics, sensing, and catalysis.
Despite the potential of the Thiazolo[4,5-f]quinoline scaffold in supramolecular chemistry, a review of the current scientific literature does not reveal specific studies focused on the supramolecular assembly or the formation of self-assembled structures based on Thiazolo[4,5-f]quinoline, 7,9-dimethyl- or its direct analogues. This indicates that the exploration of the supramolecular chemistry of this particular heterocyclic system is a nascent field with significant opportunities for new discoveries and the development of novel functional materials. Future research in this area could involve the synthesis of amphiphilic derivatives for assembly in solution or the study of their co-crystallization with other molecules to form complex solid-state structures.
Future Research Directions and Unaddressed Questions for Thiazolo 4,5 F Quinoline, 7,9 Dimethyl
Development of Novel and More Efficient Synthetic Methodologies
While general methods for the synthesis of thiazoloquinolines exist, such as the Skraup reaction on aminobenzothiazoles, there is a continuous need for more efficient, sustainable, and versatile synthetic routes. researchgate.net Future research in this area could focus on:
Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents, catalysts, and reaction conditions is a major goal in modern chemistry. mdpi.com Research into microwave-assisted synthesis or the use of eco-friendly solvent systems like deep eutectic solvents for the preparation of Thiazolo[4,5-f]quinoline (B14748581), 7,9-dimethyl- and its derivatives could significantly reduce the environmental impact of their production. mdpi.comnih.gov
C-H Bond Functionalization: Recent advances in C-H bond functionalization offer a powerful tool for the direct modification of heterocyclic scaffolds. rsc.org Applying these techniques to the Thiazolo[4,5-f]quinoline, 7,9-dimethyl- core would allow for the late-stage introduction of various functional groups, rapidly generating a library of derivatives for structure-activity relationship (SAR) studies without the need for de novo synthesis of each analog. rsc.org
Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly efficient in building molecular complexity from simple starting materials. purdue.edu Designing novel MCRs that lead to the Thiazolo[4,5-f]quinoline scaffold would be a significant advancement, offering a streamlined approach to a diverse range of substituted derivatives. researchgate.net
| Synthetic Approach | Potential Advantages | Relevant Research Area |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. nih.gov | Green Chemistry |
| C-H Functionalization | Direct modification of the core structure, rapid library generation. rsc.org | Synthetic Efficiency |
| Multicomponent Reactions | High atom economy, operational simplicity, increased molecular diversity. purdue.edu | Combinatorial Chemistry |
Application of Advanced Characterization Techniques for Deeper Understanding
A thorough understanding of the structural and electronic properties of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- is crucial for its rational application. While standard techniques like NMR and mass spectrometry are essential for structural confirmation, advanced characterization methods can provide deeper insights.
Single-Crystal X-ray Diffraction: Obtaining a single crystal of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- would provide unambiguous proof of its three-dimensional structure. This data is invaluable for understanding intermolecular interactions in the solid state and for validating computational models.
Advanced Spectroscopic Techniques: Techniques such as UV-Vis and fluorescence spectroscopy can elucidate the photophysical properties of the molecule, which is particularly important if it is to be considered for applications in organic electronics or as a fluorescent probe. mdpi.com
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, molecular orbitals, and reactivity of Thiazolo[4,5-f]quinoline, 7,9-dimethyl-. mdpi.com These theoretical studies can predict its behavior and guide the design of new derivatives with tailored properties.
Exploration of New Frontier Materials and Technologies Incorporating the Scaffold
The rigid, planar, and π-conjugated nature of the thiazoloquinoline core suggests its potential for use in advanced materials. researchgate.net Future research should explore the incorporation of the Thiazolo[4,5-f]quinoline, 7,9-dimethyl- scaffold into:
Organic Electronics: Thiazolo[5,4-d]thiazole-based compounds, which share structural similarities, have been investigated for their use in organic electronics. researchgate.net The Thiazolo[4,5-f]quinoline, 7,9-dimethyl- scaffold could be explored as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Chemosensors: The quinoline (B57606) nitrogen and thiazole (B1198619) sulfur atoms can act as coordination sites for metal ions or other analytes. By functionalizing the Thiazolo[4,5-f]quinoline, 7,9-dimethyl- core with appropriate recognition units, novel chemosensors with high sensitivity and selectivity could be developed.
Bioactive Agents: Quinoline and thiazole moieties are present in numerous biologically active compounds. mdpi.com Thiazoloquinolines have been investigated as kinase inhibitors and for their antiproliferative activity. nih.govacs.org Future work should involve screening Thiazolo[4,5-f]quinoline, 7,9-dimethyl- and its derivatives for a wide range of biological activities, including as potential anticancer, antimicrobial, or anti-inflammatory agents. nih.govbioengineer.org
| Potential Application | Key Properties of the Scaffold |
| Organic Electronics | π-conjugated system, rigidity, planarity. researchgate.net |
| Chemosensors | Presence of heteroatoms for binding, potential for functionalization. |
| Bioactive Agents | Privileged scaffold in medicinal chemistry, structural similarity to known active compounds. nih.govmdpi.com |
Synergistic Approaches Between Theoretical and Experimental Studies
The integration of computational and experimental approaches is a powerful strategy for accelerating research and development. nih.gov For Thiazolo[4,5-f]quinoline, 7,9-dimethyl-, this synergy can be leveraged in several ways:
Rational Drug Design: Molecular docking and molecular dynamics simulations can be used to predict the binding of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- derivatives to biological targets. nih.gov These computational predictions can then be used to prioritize the synthesis and experimental testing of the most promising compounds.
Understanding Reaction Mechanisms: Theoretical calculations can be employed to elucidate the mechanisms of synthetic reactions, leading to the optimization of reaction conditions and the development of more efficient synthetic routes.
Predicting Material Properties: Computational modeling can be used to predict the electronic and photophysical properties of materials incorporating the Thiazolo[4,5-f]quinoline, 7,9-dimethyl- scaffold, guiding the design of new materials with desired characteristics.
Role of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- in Cross-Disciplinary Chemical Research
The versatile nature of the quinoline scaffold allows it to be a valuable tool in cross-disciplinary research. bioengineer.org Thiazolo[4,5-f]quinoline, 7,9-dimethyl- can serve as a platform for investigations that bridge different areas of chemistry and beyond:
Chemical Biology: Functionalized derivatives of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- could be used as chemical probes to study biological processes. For example, fluorescently labeled analogs could be used to visualize specific cellular components or track the localization of a target protein.
Supramolecular Chemistry: The planar structure of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- makes it an interesting candidate for the construction of self-assembling systems and supramolecular architectures through π-π stacking and other non-covalent interactions.
Pharmacology: Should any derivatives show promising biological activity, further research in collaboration with pharmacologists would be necessary to understand their mechanism of action, pharmacokinetics, and pharmacodynamics, paving the way for potential therapeutic applications. orientjchem.org
Q & A
Q. What are the established synthetic routes for Thiazolo[4,5-f]quinoline, 7,9-dimethyl- and its derivatives?
The compound is synthesized via cyclization of thioureido precursors using bromine (Br₂) in acetic acid (AcOH) or chloroform (CHCl₃). For example:
Q. What spectroscopic techniques are critical for structural elucidation of thiazoloquinoline derivatives?
Q. What biological activities have been reported for thiazolo[4,5-f]quinoline derivatives?
Derivatives exhibit moderate inhibition of cyclooxygenase enzymes (COX-1/COX-2). For instance, 18 compounds were screened, with substituents like anilino or alkylthio groups influencing activity .
Q. How is regioselectivity confirmed during cyclization in thiazoloquinoline synthesis?
Regioselectivity is inferred from NMR
- Disappearance of thiocarbonyl (C=S) signals (δ ~199–202 ppm) post-cyclization.
- Emergence of non-protonated C-2 signals (δ ~167–169 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to overcome cyclization failures in thiazoloquinoline synthesis?
Q. How do substituents influence the bioactivity of thiazolo[4,5-f]quinoline derivatives?
- Structure-Activity Relationship (SAR) : Alkylamino/anilino groups at C-2 enhance COX-2 selectivity, while alkylthio groups show broader inhibition. Activity correlates with electronic and steric properties of substituents .
- Data Analysis : Compare IC₅₀ values across derivatives using ANOVA (as in related studies) .
Q. What strategies resolve ambiguities in NMR assignments for complex thiazoloquinoline derivatives?
- HMBC/HSQC : Identify long-range ¹H-¹³C correlations to distinguish between regioisomers (e.g., differentiating H-8/H-9 from H-4/H-5 in benzothiazole derivatives) .
- Comparative Analysis : Contrast NMR data of precursors (e.g., thioureido intermediates) with cyclized products to track signal changes .
Q. How were synthetic challenges in accessing thiazolo[4,5-f]isoquinoline isomers addressed?
- Overcoming Previous Failures : Taurin’s group failed to thiocyanate C-6 of 5-aminoisoquinoline, but a revised route using 5-nitroisoquinoline and SNAr reactions enabled successful cyclization .
- Regiochemical Control : Angular cyclization is enforced by steric and electronic effects of nitro/amino groups .
Q. What methodological considerations apply to scaling up thiazoloquinoline synthesis for pharmacological studies?
Q. How do synthetic pathways differ between thiazolo[4,5-f]quinolines and their isoquinoline analogs?
- Starting Materials : 5-Nitroisoquinoline is used for isoquinoline derivatives, while 5-aminoquinoline is used for quinoline analogs.
- Reaction Conditions : Isoquinoline derivatives require harsher conditions (e.g., SnCl₂·2H₂O reduction) to generate reactive intermediates .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bioactivity data for thiazoloquinoline derivatives?
Q. Why did bromine-mediated cyclization fail for certain intermediates, and how was this resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
